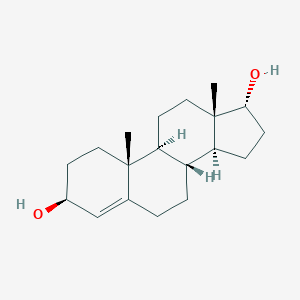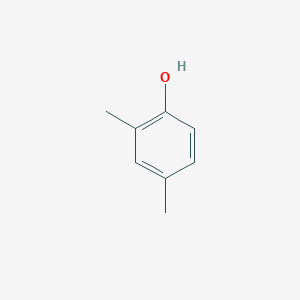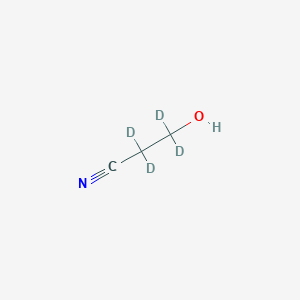
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as (S)-THP, is a cyclic compound that has been used in various scientific research applications. It is a chiral molecule that has both a cis and trans isomer, but the (S)-THP isomer is the one that is most commonly studied.
Mechanism of Action
The mechanism of action of (S)-THP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in epigenetic regulation. (S)-THP has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
(S)-THP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of histone deacetylases. (S)-THP has also been shown to modulate the activity of neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Additionally, (S)-THP has been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
(S)-THP has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific molecular targets. However, (S)-THP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Additionally, (S)-THP may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on (S)-THP. One area of research is the development of more efficient and selective synthesis methods for (S)-THP. Another area of research is the identification of new molecular targets for (S)-THP, which may lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods for (S)-THP may improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of (S)-THP can be achieved through various methods, but the most common one is the asymmetric hydrogenation of pyrrole-2-carboxylic acid. This method involves the use of a chiral catalyst to selectively hydrogenate the pyrrole ring, resulting in the formation of (S)-THP as the major product. Other methods include the reduction of pyrrole-2-carbaldehyde with sodium borohydride and the reduction of pyrrole-2-carboxylic acid with lithium aluminum hydride.
Scientific Research Applications
(S)-THP has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. (S)-THP has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
properties
CAS RN |
118608-30-3 |
|---|---|
Product Name |
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
SUDPHUUFVZFKBR-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)CN2C1 |
SMILES |
C1CC2CC(=O)CN2C1 |
Canonical SMILES |
C1CC2CC(=O)CN2C1 |
synonyms |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



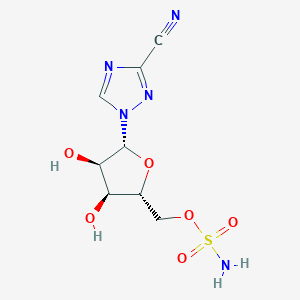

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
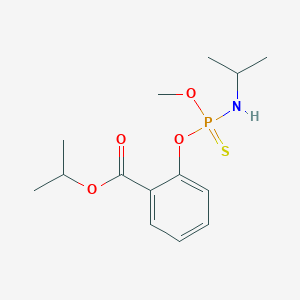
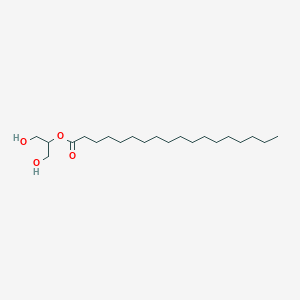
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)


![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
